{5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine
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Overview
Description
{5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine is a synthetic organic compound characterized by the presence of a chloro-substituted phenyl ring and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under controlled conditions.
Attachment of the Triazole to the Phenyl Ring: The triazole moiety is then attached to the phenyl ring through a nucleophilic substitution reaction, often using a suitable base and solvent.
Introduction of the Chloro Group: The chloro group is introduced via electrophilic substitution, using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or dimethyl sulfoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Labeling: Utilized in the labeling of proteins for research purposes.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Industry
Agriculture: Used in the formulation of agrochemicals.
Textiles: Employed in the dyeing and finishing of textiles.
Mechanism of Action
The mechanism of action of {5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the chloro group can participate in halogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- {5-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine
- {5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]benzylamine
- {5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}methanol
Uniqueness
{5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and triazole moieties allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-chloro-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4S/c1-6-13-14-10(15(6)2)16-9-4-3-7(11)5-8(9)12/h3-5H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHQHMUQWGSLMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SC2=C(C=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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